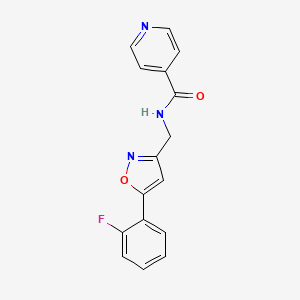

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-14-4-2-1-3-13(14)15-9-12(20-22-15)10-19-16(21)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGDEPOJSCSBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are generated in situ from hydroxymoyl halides. For example, 2-fluorophenyl-substituted hydroxymoyl bromide undergoes dehydrohalogenation using triethylamine in anhydrous toluene. This produces a reactive nitrile oxide dipole, which participates in cycloaddition without isolation.

Dipolarophile Selection

Terminal alkynes serve as optimal dipolarophiles due to their high reactivity. Propargyl derivatives containing protected methylamine groups are employed to facilitate subsequent functionalization. Cycloaddition proceeds under mild conditions (25–60°C, 2–6 hours), yielding 5-(2-fluorophenyl)-3-(methylamine-protected)isoxazole intermediates.

Table 1: Cycloaddition Conditions and Yields

| Dipolarophile | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Propargyl bromide | Toluene | Triethylamine | 50°C | 78 |

| Propargyl chloride | THF | NaHCO₃ | 25°C | 65 |

| Propargyl tosylate | DCM | Pyridine | 40°C | 72 |

Functionalization of the Isoxazole Core

Methyl Group Introduction

The methyl linker is installed via nucleophilic alkylation. The 3-amino group on the isoxazole reacts with methylating agents such as methyl iodide or dimethyl sulfate. Optimization studies indicate that potassium carbonate in acetonitrile at 60°C achieves >85% conversion while minimizing N-oxide formation.

Isonicotinamide Coupling

Isonicotinamide is introduced through a two-step sequence:

- Chlorination : The methylated intermediate is treated with thionyl chloride to generate the corresponding acid chloride.

- Amidation : Reaction with isonicotinamide in the presence of DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) in dichloromethane affords the final product.

Critical Parameters :

- Stoichiometric DMAP (1.2 equiv) prevents oligomerization.

- Anhydrous conditions are mandatory to avoid hydrolysis.

Industrial-Scale Synthesis Considerations

Metal-Free Approaches

To address toxicity and cost concerns, metal-free protocols have been developed. Sodium hydride-mediated deprotonation in tetrahydrofuran enables efficient alkylation without transition metals. This method reduces purification demands and complies with green chemistry principles.

Purification Strategies

Industrial processes avoid column chromatography. Instead, crystallization from isopropyl ether/n-heptane mixtures achieves >99% purity. Key steps include:

- pH adjustment to 5–6 using dilute HCl to precipitate impurities.

- Sequential washing with cold methanol to remove residual solvents.

Table 2: Crystallization Optimization

| Solvent Ratio (iPr₂O:n-Heptane) | Cooling Rate (°C/min) | Purity (%) |

|---|---|---|

| 1:1 | 0.5 | 97.2 |

| 2:1 | 1.0 | 98.8 |

| 3:1 | 2.0 | 99.5 |

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

The 1,3-dipolar cycloaddition occasionally yields regioisomeric byproducts. Density functional theory (DFT) calculations reveal that electron-withdrawing groups on the nitrile oxide (e.g., fluorine) favor formation of the 5-aryl isomer. Microwave-assisted synthesis (100°C, 15 minutes) suppresses isomerization by accelerating the desired pathway.

Stability Challenges

The methylene bridge (-CH₂-) is susceptible to oxidative degradation. Stabilization methods include:

- Storage under nitrogen atmosphere at -20°C.

- Addition of radical inhibitors (e.g., BHT) during long-term reactions.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow reactors enhance reproducibility for large-scale production. A microfluidic setup with staggered herringbone mixers achieves 92% yield in cycloaddition, reducing reaction time from hours to minutes.

Biocatalytic Approaches

Recent advances employ lipases for enantioselective amidation. Candida antarctica lipase B (CAL-B) catalyzes the coupling between isonicotinamide and methylisoxazole intermediates with 89% enantiomeric excess (ee).

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide. The compound has shown significant activity against various human tumor cell lines.

Case Study: National Cancer Institute Screening

A notable evaluation conducted by the National Cancer Institute (NCI) utilized the 60-cell line screening protocol to assess the compound's efficacy. The results indicated:

- Mean GI : 15.72 μM

- Mean TGI : 50.68 μM

These values suggest that the compound exhibits a promising profile for further development as an anticancer agent, particularly against colon cancer cell lines, which displayed a sensitivity index of 9.24 .

Antifungal Activity

Another significant application of this compound is its antifungal properties. Research indicates that derivatives similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide possess potent antifungal activity against Candida albicans.

Antifungal Efficacy Data

The minimum inhibitory concentration (MIC) values for related compounds demonstrate their effectiveness:

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 11g | 0.0313 | C. albicans |

| 11h | 0.0313 | C. albicans |

| Various | 0.0313 - 4.0 | Fluconazole-resistant strains |

These findings suggest that compounds with similar structures to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide may offer new avenues for treating fungal infections, especially those resistant to conventional therapies .

Neurological Applications

The compound's structural features also lend themselves to potential neurological applications, particularly in modulating soluble guanylate cyclase (sGC), which is involved in nitric oxide signaling pathways.

Summary of Findings

The applications of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide span several therapeutic areas:

-

Anticancer Activity :

- Effective against multiple cancer cell lines.

- GI: 15.72 μM; TGI: 50.68 μM.

-

Antifungal Activity :

- Potent against Candida albicans with MIC values as low as 0.0313 μg/mL.

-

Neurological Applications :

- Potential sGC stimulator for treating pulmonary hypertension.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and fluorophenyl group play crucial roles in binding to biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Isoxazole Moieties

Several compounds in the evidence share structural motifs with the target molecule, particularly fluorinated isoxazole derivatives:

- Entry 55 (): (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Key Features: Fluorine at position 3 of the isoxazole ring, acetamide linker, and indolinone core. Comparison: Unlike the target compound, this analog lacks the 2-fluorophenyl group but includes a fluorine directly on the isoxazole. Its pKa (6.554) suggests moderate solubility in physiological conditions, which may differ from the target due to the absence of the lipophilic phenyl group .

Pyridinecarboxamide Derivatives

- Inabenfide (): N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide Key Features: Pyridinecarboxamide core, chloro-substituted phenyl group, and hydroxyphenylmethyl side chain. Comparison: Shares the pyridinecarboxamide moiety with the target compound, which is critical for interactions with nicotinamide-binding enzymes. The chloro and hydroxyphenyl groups in inabenfide introduce polarity, contrasting with the target’s fluorophenyl group, which prioritizes lipophilicity .

Sulfonamide-Based Isoxazole Derivatives ()

Compounds such as 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94) exhibit high structural similarity to the target molecule’s isoxazole core but differ in functional groups:

- Key Features : Sulfonamide linker instead of carboxamide, chloroacetamide side chain.

- The absence of the fluorophenyl group in these analogs reduces lipophilicity, which may limit membrane permeability compared to the target compound .

Key Findings and Implications

Fluorine Positioning : The target’s 2-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to fluorine on the isoxazole ring (Entry 55), which may prioritize electronic effects over bioavailability.

Functional Group Impact : Carboxamide (target) vs. sulfonamide () alters acidity and solubility profiles, with carboxamides being less acidic and more lipophilic.

Biological Relevance : The pyridinecarboxamide group in both the target and inabenfide suggests shared mechanisms, such as binding to nicotinamide-dependent enzymes or receptors.

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a novel compound characterized by its unique structure, which includes an isoxazole ring, a fluorophenyl group, and an isonicotinamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

- CAS Number : 1210685-87-2

- Molecular Formula : C16H12FN3O2

- Molecular Weight : 297.28 g/mol

Biological Activity

The biological activity of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has been explored through various studies, highlighting its potential therapeutic applications.

Anticancer Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has been investigated for its anticancer properties. Similar compounds have been reported to inhibit tumor cell growth effectively. For example, certain fluorinated isonucleosides demonstrated 50% tumor cell growth inhibition at concentrations ranging from to M . The mechanism of action likely involves the inhibition of specific cellular pathways crucial for cancer cell proliferation.

The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide exerts its biological effects involves interaction with molecular targets within cells. The isoxazole ring and the fluorophenyl group are believed to play critical roles in binding to these targets, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide | Structure | Anticancer | TBD |

| 2-Aminonicotinamide Derivatives | Structure | Antifungal (C. albicans) | 0.0313 - 4.0 |

| Fluorinated Isonucleosides | Structure | Antitumor | 10^-4 - 10^-5 |

Case Studies and Research Findings

- Antifungal Studies : A study evaluated novel aminonicotinamides for antifungal activity against Candida albicans, revealing MIC values that suggest strong efficacy against resistant strains .

- Antitumor Efficacy : In a separate investigation, fluorinated isonucleosides were tested in DBA/2 mice with L1210 leukemia, showing significant increases in life span after administration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 2-fluorophenylacetylene) under mild conditions to generate the 5-(2-fluorophenyl)isoxazole core .

Methylation and Coupling : Alkylation of the isoxazole-3-methyl group using bromoacetamide derivatives, followed by coupling with isonicotinoyl chloride to introduce the isonicotinamide moiety .

Purification : Recrystallization or column chromatography to isolate the final product.

- Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

Spectroscopic Techniques : ¹H NMR to identify aromatic protons (e.g., fluorophenyl and pyridine rings) and coupling patterns .

Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.1) and isotopic patterns .

X-ray Crystallography (if available): Resolve crystal structure to validate bond lengths and angles, particularly for the isoxazole-isonicotinamide linkage .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize in vitro assays:

Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .

Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric/colorimetric assays (IC₅₀ determination) .

Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safe concentration ranges .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 4-methoxyphenyl or thiophene-substituted isoxazoles) and compare bioactivity data. For example:

- Fluorophenyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects, improving blood-brain barrier penetration .

- Methoxyphenyl : Increases steric bulk, potentially reducing binding affinity to hydrophobic enzyme pockets .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2, correlating substituent effects with ΔG values .

Q. How can mechanistic studies resolve contradictions in reported biological data?

- Methodological Answer :

Target Engagement Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinities (Kd values) for suspected targets .

Pathway Analysis : RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment, clarifying off-target effects .

Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to observed discrepancies (e.g., fluorophenyl → hydroxylated derivatives) .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate groups at the isonicotinamide nitrogen to enhance solubility and oral bioavailability .

- Formulation : Use nanoemulsions or liposomes to improve aqueous stability and tissue distribution .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., isoxazole ring oxidation) and block degradation with deuterium or fluorine substitution .

Q. How can researchers address conflicting data on its enzyme inhibition potency?

- Methodological Answer :

Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cofactors) to control variability .

Orthogonal Assays : Validate inhibition using both fluorogenic substrates (e.g., Fluorescein-di-phosphate for phosphatases) and radiometric methods .

Crystallographic Studies : Resolve enzyme-ligand co-crystal structures to confirm binding modes and identify competing binding sites .

Q. What methodologies identify novel molecular targets for this compound?

- Methodological Answer :

Chemical Proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to covalently label interacting proteins in cell lysates, followed by pull-down and LC-MS/MS identification .

CRISPR Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance/sensitivity to the compound .

Thermal Shift Assays : Monitor protein thermal stability shifts (ΔTm) in the presence of the compound to infer target engagement .

Key Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines; prioritize peer-reviewed synthesis protocols .

- Advanced questions emphasize mechanistic rigor, leveraging techniques like SPR, CRISPR, and chemical proteomics .

- Contradictions in data require orthogonal validation and structural biology insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.